N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of indenoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethylpropyl)-2-Fluoro-11H-indeno[1,2-b]quinolin-10-amine
- 2-Fluoro-10-(1-piperidinyl)-11H-indeno[1,2-b]quinoline
- N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
Uniqueness
N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
853331-17-6 |
---|---|
Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H20FN3/c1-24(2)10-9-22-19-16-5-3-4-6-18(16)23-20-15-8-7-14(21)11-13(15)12-17(19)20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
TXSHDIICQGHFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F |
Origin of Product |
United States |
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